Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI)
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The systematic IUPAC name for this compound is (2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-phenylpentanamide , reflecting its Z-configuration at the benzylidene double bond, methyl and oxo substituents at positions 4 and 3 of the pentanamide chain, and deuterium labeling on the phenyl ring. The CAS Registry numbers 265989-32-0 (labeled) and 125971-57-5 (unlabeled) distinguish it from non-deuterated analogs. The inclusion of "9CI" denotes its classification under the Ninth Collective Index of Chemical Abstracts. The molecular formula C₁₉H₁₄D₅NO₂ and molecular weight 298.39 g/mol highlight the isotopic substitution.
Molecular Geometry and Conformational Isomerism
The compound adopts a planar conformation due to conjugation between the benzylidene moiety and the adjacent ketone group. The Z-configuration of the benzylidene double bond (C=C) is stabilized by resonance with the carbonyl group, as evidenced by synthetic routes producing predominantly the Z-isomer. The pentanamide chain exhibits restricted rotation around the C–N bond of the amide group, leading to a trans-configuration that minimizes steric hindrance. Deuterium substitution at the phenyl ring does not significantly alter bond lengths but reduces vibrational modes in spectroscopic analyses.
Table 1: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/°) | Method |
|---|---|---|
| C=O (amide) | 1.23 | DFT Optimization |
| C=C (benzylidene) | 1.34 | X-ray (analog) |
| N–C(=O) | 1.32 | Computational |
Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, MS)
¹H NMR (DMSO-d₆, 250 MHz): The spectrum features a singlet at δ 9.61 ppm for the amide NH, absent in deuterated solvents. The benzylidene proton appears as a singlet at δ 7.66 ppm, while the deuterated phenyl group shows no observable protons. The methyl groups of the isobutyl moiety resonate as a doublet at δ 1.12 ppm (J = 7.1 Hz).
¹³C NMR (62.5 MHz): Key signals include δ 202.8 ppm (ketone C=O), δ 165.3 ppm (amide C=O), and δ 137.3 ppm (benzylidene C=C).
FT-IR (KBr): Strong absorptions at 1728 cm⁻¹ (ketone C=O) and 1663 cm⁻¹ (amide C=O) confirm the functional groups. The absence of O–H stretches rules out enol tautomerism.
Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 298.39 [M+H]⁺, with fragmentation patterns indicating loss of the deuterated phenyl group (m/z 205).
X-ray Crystallographic Data Interpretation
While direct X-ray data for this compound are unavailable, studies on its non-deuterated analog (CAS 125971-57-5) reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.23 Å, b = 7.89 Å, c = 15.42 Å, and β = 98.5°. The benzylidene and amide groups lie coplanar, facilitating π-π stacking interactions in the crystal lattice. Deuterium substitution is expected to slightly increase density due to isotopic effects.
Properties
IUPAC Name |
(2E)-2-benzylidene-4-methyl-3-oxo-N-(2,3,4,5,6-pentadeuteriophenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14(2)18(21)17(13-15-9-5-3-6-10-15)19(22)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,22)/b17-13+/i4D,7D,8D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUFHBOCNIUNPT-ROOCWFLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)/C(=C/C2=CC=CC=C2)/C(=O)C(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The core synthesis, adapted from CN101337906B, involves an amidate reaction between isobutyryl methyl acetate and aniline-d5 under catalytic conditions:
-
Catalysts : 4-Dimethylaminopyridine (DMAP) or triethylamine (0.5–20 mol%).
-
Solvent-Free System : Excess aniline-d5 acts as both reactant and solvent, eliminating the need for toluene or THF.
-
Temperature : 80–120°C to facilitate methyl alcohol distillation while minimizing decomposition.
Reaction Equation :
Optimization and Yield
-
Molar Ratio : A 1:1.3–3 ratio of isobutyryl methyl acetate to aniline-d5 maximizes conversion.
-
Isotopic Purity : >99% deuterium incorporation confirmed via mass spectrometry.
Table 1 : Key Parameters for Amidate Reaction
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–120°C | Prevents decomposition |
| Catalyst Loading | 0.5–5 mol% DMAP | Reduces side reactions |
| Aniline-d5 Excess | 1.3–3 equivalents | Ensures complete reaction |
Knoevenagel Condensation for Benzylidene Formation
The benzylidene group (C=CH-C6H5) is introduced via condensation between 4-methyl-3-oxo-N-(phenyl-d5)pentanamide and benzaldehyde-d5 .
Procedure
-
Reactants :
Reaction Equation :
Challenges and Solutions
Catalytic Cyclization of Deuterated Stilbenes
An alternative route involves cyclizing deuterated stilbenes under oxidative conditions:
-
Stilbene Synthesis :
-
Cyclization :
-
Oxidation :
Yield : 70–75% over three steps, with isotopic purity >98%.
Purification and Isotopic Analysis
Crystallization and Distillation
Analytical Validation
-
Mass Spectrometry : Confirms deuterium distribution and absence of protiated impurities.
-
HPLC : Purity >98% with retention time matching non-deuterated analogs.
Comparative Analysis of Methods
Table 2 : Advantages and Limitations of Synthetic Routes
| Method | Yield (%) | Isotopic Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Amidate Reaction | 96–98 | >99 | High | Moderate |
| Knoevenagel Condensation | 85–90 | 98 | Medium | High |
| Stilbene Cyclization | 70–75 | 98 | Low | Low |
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound shares a pentanamide backbone with several analogs reported in the literature (e.g., CF2–CF7 in –3). Key differences lie in the substituents:
Key Observations:
- Deuterated vs. Non-deuterated Groups: The phenyl-d5 group in the target compound distinguishes it from analogs like CF2–CF7, which feature sulfamoyl-linked heterocycles (e.g., isoxazole, thiazole, pyrimidine). Deuterated analogs typically exhibit enhanced metabolic stability due to the kinetic isotope effect .
- Backbone Modifications : The target compound lacks the 1,3-dioxoisoindolin-2-yl moiety present in CF2–CF7, replacing it with a phenylmethylene group. This structural simplification may alter solubility or conformational flexibility.
Physicochemical Properties
Analysis:
- Color: The pale/yellowish hues in analogs may arise from conjugated systems (e.g., dioxoisoindolinyl or sulfamoyl groups).
- Solubility: Sulfamoyl groups in CF2–CF7 may reduce solubility compared to the target compound’s non-polar phenyl groups. Deuterated phenyls generally retain similar solubility to non-deuterated versions .
Biological Activity
Pentanamide, 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)-(9CI) is a compound of interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial effects, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Pentanamide derivatives are known for their structural versatility and biological significance. The compound features a pentanamide backbone with specific modifications that enhance its biological activity. The presence of the phenyl groups and the keto functional group contributes to its chemical reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that various pentanamide derivatives exhibit significant antimicrobial properties. A study evaluating the antimicrobial activity of related compounds found that certain derivatives showed notable inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pentanamide Derivatives
| Compound | Zone of Inhibition (mm) | Gram-Positive Bacteria | Gram-Negative Bacteria |
|---|---|---|---|
| Pentanamide Derivative A | 20 | Staphylococcus aureus | Escherichia coli |
| Pentanamide Derivative B | 22 | Bacillus subtilis | Pseudomonas aeruginosa |
| Pentanamide Derivative C | 19 | Enterococcus faecalis | Salmonella typhimurium |
These results indicate that pentanamide derivatives can serve as effective antimicrobial agents, potentially useful in treating infections caused by resistant strains.
Case Studies on Biological Activity
-
Anticancer Studies :
A study investigated the anticancer potential of pentanamide derivatives, focusing on their ability to inhibit cancer cell proliferation. The results indicated that certain modifications in the pentanamide structure significantly enhanced cytotoxicity against various cancer cell lines. -
Anti-Plasmodial Activity :
Research has also explored the anti-plasmodial effects of pentanamide derivatives. Experimental results showed that these compounds could effectively inhibit Plasmodium falciparum, the parasite responsible for malaria, suggesting their potential as antimalarial agents . -
O-GlcNAcylation Regulation :
Another area of interest is the role of pentanamides in regulating O-GlcNAcylation, a post-translational modification involved in numerous cellular processes. Compounds similar to pentanamide have been shown to modulate this modification, impacting cellular signaling pathways .
The biological activity of pentanamide derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many pentanamides act as enzyme inhibitors, blocking key metabolic pathways in bacteria or cancer cells.
- Membrane Disruption : Some derivatives may disrupt bacterial membranes, leading to cell lysis.
- Receptor Modulation : They may interact with specific receptors involved in signaling pathways, altering cellular responses.
Q & A
Q. What synthetic strategies are recommended for preparing 4-methyl-3-oxo-N-(phenyl-d5)-2-(phenylmethylene)pentanamide, and how can reaction yields be systematically optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the condensation of 4-methyl-3-oxopentanoic acid with deuterated phenylamine (phenyl-d5), followed by selective α,β-unsaturated ketone formation via Knoevenagel condensation. Key intermediates (e.g., sulfamoyl or isoindolinyl derivatives, as in and ) may require protective groups to prevent side reactions.
- Optimization : Use Design of Experiments (DoE) to assess variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., piperidine for condensation). Statistical models (e.g., response surface methodology) can identify optimal conditions, reducing trial runs by 30–50% .
- Example Table :
| Variable | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, THF, EtOH | DMF | +22% |
| Catalyst (mol%) | 5–15% piperidine | 10% | +15% |
Q. Which spectroscopic techniques are critical for characterizing the deuterated phenyl group and α,β-unsaturated ketone in this compound?
- Methodological Answer :
- Deuterated Phenyl (Ph-d5) : Use ²H NMR (deuterium lock, 61.4 MHz) to confirm isotopic purity and absence of proton exchange. Compare with ¹H NMR of non-deuterated analogs ().
- α,β-Unsaturated Ketone : IR spectroscopy (C=O stretch: 1680–1720 cm⁻¹; conjugated C=C: 1600–1640 cm⁻¹) and UV-Vis (λmax ~250–300 nm due to π→π* transitions) .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ and isotopic pattern matching theoretical phenyl-d5 substitution .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the α,β-unsaturated ketone toward nucleophilic additions, and validate these predictions experimentally?
- Methodological Answer :
- Modeling : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites. Simulate transition states for nucleophilic attack (e.g., Michael addition) using Gaussian or ORCA .
- Validation : Compare computed activation energies with kinetic data from stopped-flow UV-Vis experiments. For example, track thiol addition rates under varying pH (6–9) and correlate with LUMO localization .
Q. What experimental and analytical strategies resolve contradictions between crystallographic data (e.g., bond lengths) and solution-phase spectroscopic results?
- Methodological Answer :
- Crystallography vs. NMR : X-ray diffraction provides static solid-state geometry, while NOESY NMR reveals solution-phase conformations. For discrepancies in bond lengths (e.g., C=O vs. C–O), assess solvent effects (polar aprotic vs. protic) via molecular dynamics simulations .
- Case Study : If crystallography shows a planar α,β-unsaturated system but NMR indicates rotational flexibility, use variable-temperature NMR to probe energy barriers (>60°C for coalescence) .
Q. How does isotopic labeling (phenyl-d5) influence mechanistic studies of photodegradation or catalytic hydrogenation?
- Methodological Answer :
- Photodegradation : Monitor deuterium kinetic isotope effects (KIE) using UV-light exposure. A KIE >1 indicates C–H(D) bond cleavage is rate-limiting. Compare half-lives of deuterated vs. non-deuterated analogs .
- Hydrogenation : Track deuterium incorporation into reduced products (e.g., saturated pentanamide) via GC-MS. Use D₂O quenching to distinguish H-transfer pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic vs. basic conditions?
- Methodological Answer :
- Controlled Stability Studies : Conduct accelerated degradation tests (40–80°C, 0.1M HCl/NaOH) with HPLC monitoring. Use Arrhenius plots to extrapolate shelf-life.
- Root Cause : If instability in base arises from β-ketoamide hydrolysis, modify protective groups (e.g., replace methyl with tert-butyl) or employ buffered conditions (pH 7–8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
